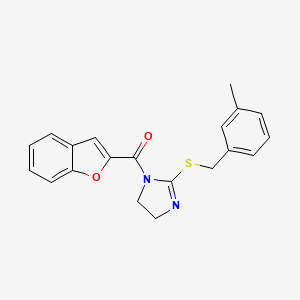

benzofuran-2-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Properties

IUPAC Name |

1-benzofuran-2-yl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-14-5-4-6-15(11-14)13-25-20-21-9-10-22(20)19(23)18-12-16-7-2-3-8-17(16)24-18/h2-8,11-12H,9-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYJNHSAQBDMOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:

Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

Thioether Formation:

Imidazole Ring Construction: The imidazole ring is formed by reacting the thioether intermediate with glyoxal and ammonium acetate under reflux conditions.

Final Coupling: The final step involves coupling the imidazole derivative with benzofuran-2-ylmethanone under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzofuran moiety, converting it to an alcohol.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C19H20N2O2S

- Molecular Weight : 354.4 g/mol

- IUPAC Name : Benzofuran-2-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Antimicrobial Activity

Benzofuran derivatives are known for their antimicrobial properties against various pathogens. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study:

A study synthesized a series of benzofuran derivatives and assessed their antimicrobial activity. The results indicated that certain compounds exhibited significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 1.27 µM to 2.65 µM for the most effective compounds, suggesting strong potential for development as antimicrobial agents .

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 1.27 |

| Escherichia coli | 1.43 |

| Candida albicans | 2.60 |

Anticancer Activity

The anticancer potential of benzofuran derivatives is another area of interest, with studies indicating that these compounds can inhibit the growth of various cancer cell lines.

Case Study:

In a recent evaluation, several benzofuran derivatives were tested against human colorectal carcinoma cell lines (HCT116). Notably, some compounds showed IC50 values lower than that of standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM), indicating superior potency .

| Compound | IC50 (µM) | Standard Drug (5-FU) |

|---|---|---|

| Compound A | 5.85 | 9.99 |

| Compound B | 4.53 | 9.99 |

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, benzofuran derivatives have shown promise in other therapeutic areas such as anti-inflammatory and analgesic activities.

Research Insights:

Research indicates that certain benzofuran compounds can inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of benzofuran-2-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with cellular targets such as enzymes and receptors. The thioether linkage allows the compound to bind to sulfur-containing amino acids in proteins, disrupting their function. Additionally, the imidazole ring can interact with metal ions in enzyme active sites, inhibiting their catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Furan and Benzyl Groups

A closely related compound, (5-bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone (), shares the core benzofuran-imidazoline-ketone scaffold but differs in substituents:

- Furan substitution : A bromine atom replaces the hydrogen at the 5-position of the furan ring.

- Benzyl substitution : A fluorine atom is present at the 3-position of the benzyl group instead of a methyl group.

Molecular Weight and Implications :

| Compound | Furan Substituent | Benzyl Substituent | Molecular Weight (g/mol) |

|---|---|---|---|

| Target compound | H | 3-methyl | ~340.44* |

| (5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-... | Br | 3-fluoro | ~422.28 (calc. from C20H17BrFN2O2S) |

*Estimated based on C20H20N2O2S.

The 3-fluoro substitution on the benzyl group could alter electronic properties (e.g., dipole moments) compared to the 3-methyl group, influencing binding interactions in biological targets .

Key Structural Differences :

- The target compound lacks the pyrazole-carboxamide extension, suggesting a simpler pharmacophore.

- The presence of a (3-methylbenzyl)thio group instead of a phenyl group at the imidazoline 2-position may modulate steric and electronic interactions.

Comparative Physicochemical Properties

Limited data preclude a full physicochemical analysis, but inferences can be drawn:

- Steric Effects : The methyl group may introduce greater steric bulk compared to fluorine, possibly affecting binding pocket accessibility in enzyme targets.

Biological Activity

Benzofuran derivatives, including benzofuran-2-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings concerning this specific compound.

Overview of Benzofuran Derivatives

Benzofurans are a class of compounds characterized by a benzene ring fused to a furan ring. They exhibit a broad spectrum of biological activities, including:

- Antimicrobial

- Antitumor

- Anti-inflammatory

- Analgesic

- Antiviral

The structural diversity of benzofuran derivatives allows for modifications that can enhance their pharmacological profiles.

Antimicrobial Properties

Research indicates that benzofuran derivatives possess potent antimicrobial activities. For instance, a study demonstrated that certain benzofuran compounds exhibited significant inhibitory effects against Mycobacterium tuberculosis and various fungi. The minimum inhibitory concentrations (MIC) for some derivatives were as low as 2 μg/mL, highlighting their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| Benzofuran-3-carbohydrazide derivatives | 8 | M. tuberculosis |

| 6-Benzofuryl purines | <0.60 | M. tuberculosis |

| 1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | Varies | S. aureus, E. coli |

Antitumor Activity

Benzofuran derivatives have shown promising antitumor activity against various cancer cell lines. For instance, compounds derived from benzofuran were tested against the human ovarian cancer cell line A2780, with some exhibiting IC50 values as low as 11 μM . This suggests that modifications to the benzofuran structure can lead to enhanced anticancer properties.

Table 2: Antitumor Activity of Benzofuran Derivatives

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone | 11 | A2780 |

| 4-(Benzofuran-2-carbonyl)-1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-hydroxy-5-(2-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one | Not reported | Various |

The mechanisms underlying the biological activities of benzofuran derivatives often involve interactions with specific molecular targets:

- Antimicrobial Mechanism : Many benzofurans disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in pathogens.

- Antitumor Mechanism : Some derivatives induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

Case Studies

Several studies have highlighted the efficacy of benzofuran derivatives in clinical and preclinical settings:

- A study on a series of benzofurans indicated that those with specific substitutions exhibited enhanced activity against resistant strains of bacteria, underscoring the importance of structural modifications in drug design .

- Another investigation focused on the synthesis and evaluation of new benzofuran derivatives for their anticancer potential, revealing that certain compounds significantly inhibited tumor growth in vitro and in vivo models .

Q & A

Basic: What are common synthetic routes for benzofuran-2-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

Methodological Answer:

Synthesis typically involves coupling a benzofuran moiety with a functionalized imidazoline-thioether intermediate. Key steps include:

- Thioether Formation : Reacting 3-methylbenzyl mercaptan with a chlorinated imidazoline precursor under basic conditions (e.g., NaH in THF) to form the thioether linkage .

- Benzofuran Integration : A cascade [3,3]-sigmatropic rearrangement (as demonstrated for similar benzofuran derivatives) can be employed to assemble the benzofuran core, followed by methanone group introduction via Friedel-Crafts acylation or nucleophilic substitution .

- Purification : Column chromatography or crystallization from ethanol/water mixtures ensures purity .

Basic: How is X-ray crystallography applied to determine the structure of this compound?

Methodological Answer:

X-ray crystallography involves:

- Data Collection : Single crystals are irradiated with X-rays, and diffraction data are collected using a diffractometer.

- Structure Solution : Programs like SHELXD (for phase determination) and SHELXL (for refinement) are used to solve and refine the structure. SHELX leverages intensity data to model atomic positions and thermal parameters .

- Validation : The R-factor and Flack parameter (for chiral centers) are calculated to assess accuracy .

Advanced: How can researchers resolve data contradictions in crystallographic refinement?

Methodological Answer:

Contradictions (e.g., false chirality indications) can arise in near-centrosymmetric structures. Strategies include:

- Parameter Selection : Use Flack’s x parameter (based on twin components) instead of Rogers’ η, as it converges faster and avoids over-precision in chirality assignment .

- Software Tools : SHELXL’s constraints (e.g., restraints on bond lengths/angles) can stabilize refinement for disordered regions .

Advanced: What computational methods predict the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Density Functional Theory (e.g., Gaussian or ORCA) optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, a study on a triazolone derivative used B3LYP/6-31G(d) to analyze charge distribution and tautomerism .

- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions, critical for understanding solubility or aggregation behavior.

Intermediate: Which analytical techniques confirm the purity and identity of intermediates?

Methodological Answer:

- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm.

- FTIR : Validates functional groups (e.g., C=O at ~1700 cm⁻¹, S-C at ~600 cm⁻¹) .

- TLC : Monitors reaction progress (e.g., hexane/ethyl acetate eluent) .

Advanced: How to optimize reaction conditions for imidazoline-thioether synthesis?

Methodological Answer:

Key variables include:

- Solvent : Anhydrous THF or DMF minimizes side reactions (e.g., hydrolysis) .

- Catalyst : Use NaH or K₂CO₃ to deprotonate thiols and drive thioether formation.

- Temperature : Reflux (~80°C in DMF) accelerates coupling but must avoid decomposition .

Intermediate: How to confirm the thioether linkage spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR : The -SCH₂- group shows δ ~2.5–3.5 ppm (¹H) and δ ~35–45 ppm (¹³C). Aromatic protons from the 3-methylbenzyl group appear at δ ~6.5–7.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of S-C₇H₇).

Advanced: How to handle hygroscopic intermediates during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.